molecular formula C12H13F2NO3 B2706191 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1396972-19-2

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2706191
CAS No.: 1396972-19-2
M. Wt: 257.237
InChI Key: RNOQHFYNGRGYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid is a chemical compound with the molecular formula C11H13F2NO3. It is known for its unique structural properties, which include a difluorophenyl group and a formamido group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2,6-difluoroaniline with 3-methylbutanoic acid under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the formamido linkage . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The formamido group can also play a role in binding to target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dichlorophenyl)formamido]-3-methylbutanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    2-[(2,6-Dibromophenyl)formamido]-3-methylbutanoic acid: Bromine atoms replace the fluorine atoms.

    2-[(2,6-Diiodophenyl)formamido]-3-methylbutanoic acid: Iodine atoms replace the fluorine atoms.

Uniqueness

The presence of fluorine atoms in 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQHFYNGRGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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